molecular formula C18H16N2O5 B6411301 4-Nitro-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% CAS No. 1261899-10-8

4-Nitro-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95%

Cat. No. B6411301
CAS RN: 1261899-10-8
M. Wt: 340.3 g/mol
InChI Key: KWEBUZQTRWADKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Nitro-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% (4-NCPB) is an organic compound with a wide variety of uses in scientific research. It is a white crystalline powder with a melting point of 164-166 °C and a molecular weight of 308.3 g/mol. 4-NCPB is a derivative of benzoic acid and is commonly used in the synthesis of other compounds, as a reagent for the determination of the activity of enzymes, and as an inhibitor of certain biochemical processes. It is also used in the preparation of pharmaceuticals, cosmetics, and other products.

Mechanism of Action

The mechanism of action of 4-Nitro-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% is not fully understood. It is believed to act as an inhibitor of certain biochemical processes by binding to specific sites on the enzymes involved in the process. It is also believed to act as an antioxidant, scavenging reactive oxygen species and preventing oxidative damage.
Biochemical and Physiological Effects
4-Nitro-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the oxidation of glucose, the synthesis of nitric oxide, and the activity of enzymes such as tyrosinase, lipase, and acetylcholinesterase. It has also been shown to have antioxidant properties, scavenging reactive oxygen species and preventing oxidative damage.

Advantages and Limitations for Lab Experiments

4-Nitro-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% has several advantages for use in laboratory experiments. It is relatively stable and easy to obtain, and it is inexpensive compared to other compounds with similar properties. It is also non-toxic, making it safe to handle in the laboratory. However, it is also relatively insoluble in water, making it difficult to dissolve in aqueous solutions.

Future Directions

There are a number of potential future directions for research into 4-Nitro-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95%. These include further investigation into its mechanism of action, its potential therapeutic applications, and its ability to scavenge reactive oxygen species. Additionally, research into its use as a reagent for the determination of the activity of enzymes and its use in the synthesis of pharmaceuticals, cosmetics, and other products could provide further insight into its potential uses. Finally, further research into its solubility in aqueous solutions could provide insight into potential improvements in its use in laboratory experiments.

Synthesis Methods

4-Nitro-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% can be synthesized by a number of methods. The most common is the condensation of 3-pyrrolidinylcarbonylphenylhydrazine and 4-nitrobenzoic acid in the presence of a strong acid such as sulfuric acid. This reaction yields a white crystalline solid with a melting point of 164-166 °C. The reaction is typically carried out in an inert atmosphere such as nitrogen or argon.

Scientific Research Applications

4-Nitro-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% has a wide range of applications in scientific research. It is used as a reagent for the determination of the activity of enzymes such as tyrosinase, lipase, and acetylcholinesterase. It is also used as an inhibitor of certain biochemical processes such as the oxidation of glucose and the synthesis of nitric oxide. 4-Nitro-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% has been used to study the structure and function of proteins, and it is used in the synthesis of pharmaceuticals, cosmetics, and other products.

properties

IUPAC Name

4-nitro-2-[3-(pyrrolidine-1-carbonyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5/c21-17(19-8-1-2-9-19)13-5-3-4-12(10-13)16-11-14(20(24)25)6-7-15(16)18(22)23/h3-7,10-11H,1-2,8-9H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWEBUZQTRWADKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=C(C=CC(=C3)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10692117
Record name 5-Nitro-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitro-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid

CAS RN

1261899-10-8
Record name 5-Nitro-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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